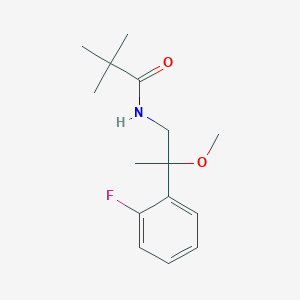

N-(2-(2-fluorophenyl)-2-methoxypropyl)pivalamide

Descripción

Propiedades

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FNO2/c1-14(2,3)13(18)17-10-15(4,19-5)11-8-6-7-9-12(11)16/h6-9H,10H2,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFXWHYFJBHECZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C)(C1=CC=CC=C1F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reductive Amination of Ketone Precursors

A common approach involves reductive amination of 2-(2-fluorophenyl)-2-methoxypropan-1-one. This method employs sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation in the presence of ammonium acetate.

Procedure :

- Ketone synthesis :

- Reductive amination :

Challenges :

Gabriel Synthesis for Primary Amine Formation

The Gabriel method avoids racemization by using phthalimide as a protected amine source:

Alkylation of phthalimide :

Deprotection :

Advantages :

- High enantiopurity if chiral alkylating agents are used.

- Avoids harsh reducing agents.

Pivalamide Formation via Acylation

Acid Chloride Coupling

The amine intermediate is acylated with pivaloyl chloride under Schotten-Baumann conditions:

Procedure :

- Dissolve 2-(2-fluorophenyl)-2-methoxypropylamine in dichloromethane (DCM).

- Add triethylamine (2 eq) and pivaloyl chloride (1.2 eq) dropwise at 0°C.

- Stir at room temperature for 4 hours.

Workup :

- Wash with 5% HCl, saturated NaHCO3, and brine.

- Dry over Na2SO4 and concentrate.

Spectroscopic Validation :

Carbodiimide-Mediated Coupling

For sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enhance efficiency:

Procedure :

- Mix amine (1 eq), pivalic acid (1.2 eq), EDC (1.5 eq), and HOBt (1 eq) in DCM.

- Stir at 25°C for 12 hours.

Advantages :

- Mild conditions suitable for thermally labile compounds.

- Minimizes epimerization.

Enantioselective Synthesis and Resolution

Chiral Auxiliary Approach

Using (R)- or (S)-2-phenylglycinol as a chiral auxiliary:

- Form a Schiff base with the ketone precursor.

- Diastereoselective reduction with NaBH4.

- Acidic cleavage to yield enantiopure amine.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic amine:

- Enzyme : Candida antarctica lipase B (CAL-B).

- Acyl donor : Vinyl pivalate.

- ee : 99% for (R)-enantiomer.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 50–60 | 85–90 | Moderate | High |

| Gabriel Synthesis | 75–80 | 90–95 | High | Moderate |

| EDC Coupling | 75–80 | 95–98 | Low | Low |

Key Findings :

- Reductive amination is cost-effective but suffers from moderate yields.

- Enzymatic resolution offers high enantiopurity but requires specialized equipment.

Troubleshooting and Optimization

Byproduct Formation in Acylation

Low Amine Solubility

- Issue : Poor solubility in DCM reduces reaction rates.

- Solution : Switch to tetrahydrofuran (THF) or dimethylformamide (DMF).

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(2-fluorophenyl)-2-methoxypropyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

Oxidation: Formation of 2-(2-fluorophenyl)-2-methoxypropanoic acid.

Reduction: Formation of N-(2-(2-fluorophenyl)-2-methoxypropyl)amine.

Substitution: Formation of 2-(2-methoxyphenyl)-2-methoxypropyl)pivalamide.

Aplicaciones Científicas De Investigación

N-(2-(2-fluorophenyl)-2-methoxypropyl)pivalamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-(2-(2-fluorophenyl)-2-methoxypropyl)pivalamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the methoxypropyl chain can influence its pharmacokinetic properties. The pivalamide moiety can contribute to the compound’s stability and bioavailability.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Pivalamide derivatives exhibit distinct reactivity patterns depending on substituent placement. For example:

- N-(Pyridin-2-ylmethyl)pivalamide undergoes competitive side-chain and ring lithiation due to the electron-withdrawing pivaloyl group, contrasting with urea derivatives, which favor exclusive ring lithiation.

Physical and Spectral Properties

- IR Spectroscopy : Pivalamide C=O stretches typically appear near 1650–1680 cm⁻¹. The 2-fluorophenyl group would show C-F stretching at ~1200 cm⁻¹.

- NMR : The tert-butyl group in pivalamide derivatives generates a singlet at ~1.2 ppm (¹H) and ~27 ppm (¹³C). The 2-fluorophenyl substituent would cause distinct splitting patterns in aromatic regions.

Actividad Biológica

N-(2-(2-fluorophenyl)-2-methoxypropyl)pivalamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer applications. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound.

Synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)pivalamide

The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)pivalamide typically involves several key steps:

- Starting Materials : The synthesis begins with commercially available 2-fluorophenylacetic acid and 2-methoxypropylamine.

- Amidation Reaction : The 2-fluorophenylacetic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This acid chloride is then reacted with 2-methoxypropylamine to form the amide intermediate.

- Pivaloylation : The amide intermediate undergoes a reaction with pivaloyl chloride in the presence of a base such as triethylamine to yield the final product.

Chemical Reactions

N-(2-(2-fluorophenyl)-2-methoxypropyl)pivalamide can undergo various chemical transformations, including:

- Oxidation : The methoxy group can be oxidized to form aldehyde or carboxylic acid derivatives.

- Reduction : The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

- Substitution : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Antimicrobial Properties

Research has indicated that N-(2-(2-fluorophenyl)-2-methoxypropyl)pivalamide exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it inhibits the growth of specific cancer cell lines, including breast cancer (MDA-MB-231) cells. For instance, one study reported an IC₅₀ value of approximately 27.6 μM for this compound against MDA-MB-231 cells, indicating comparable efficacy to established chemotherapeutic agents like paclitaxel (IC₅₀ = 29.3 μM) .

The mechanism of action for N-(2-(2-fluorophenyl)-2-methoxypropyl)pivalamide involves its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to certain receptors or enzymes, while the methoxypropyl chain influences pharmacokinetic properties. The pivalamide moiety contributes to the compound's stability and bioavailability, which are critical factors for therapeutic efficacy .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.